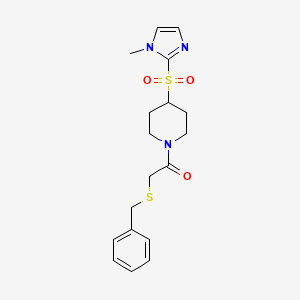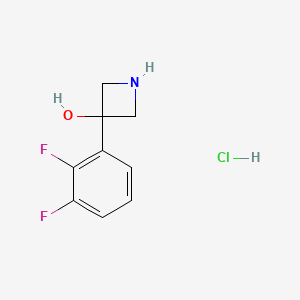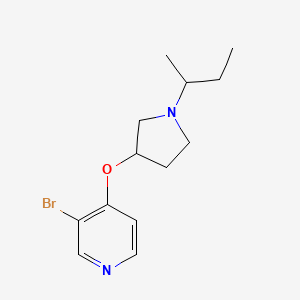
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of protein kinase B (PKB) and has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine involves the inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity. 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine, also known as Akt, is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, survival, and metabolism. 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine is activated by phosphorylation at two sites, Thr308 and Ser473, by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Once activated, 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine phosphorylates downstream targets such as glycogen synthase kinase-3 (GSK-3), Bad, and forkhead box O (FOXO) transcription factors.
Biochemical and Physiological Effects:
Inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity by 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine can lead to various biochemical and physiological effects. In cancer cells, inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In diabetes, inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity can improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In Alzheimer's disease, inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity can prevent neuronal cell death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine in lab experiments is its potency and selectivity for 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine inhibition. It has been shown to have an IC50 value of 0.3 μM for 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine inhibition, which is much lower than other 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine inhibitors such as LY294002 and wortmannin. Another advantage is its relatively easy synthesis method and high yield of the product. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases, neurological disorders, and autoimmune diseases. Another direction is to investigate its combination therapy with other drugs or treatments to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the detailed mechanism of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine inhibition by 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine and its downstream signaling pathways.
Méthodes De Synthèse
The synthesis of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine involves the reaction of 3-bromo-4-hydroxy pyridine with 1-butan-2-ylamine in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.
Applications De Recherche Scientifique
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine, which is involved in various cellular processes such as cell proliferation, survival, and metabolism. Inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity by 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine can lead to the suppression of tumor growth, improvement of insulin sensitivity, and prevention of neuronal cell death.
Propriétés
IUPAC Name |
3-bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-3-10(2)16-7-5-11(9-16)17-13-4-6-15-8-12(13)14/h4,6,8,10-11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHXTKTWTBZCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(C1)OC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-{[1-(butan-2-yl)pyrrolidin-3-yl]oxy}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

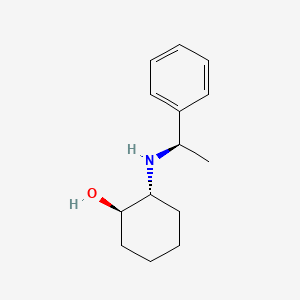
![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)
![4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2877287.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)
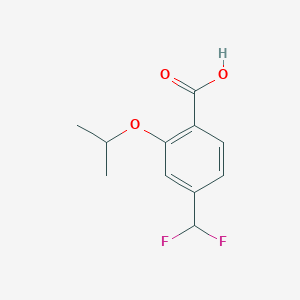
![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)
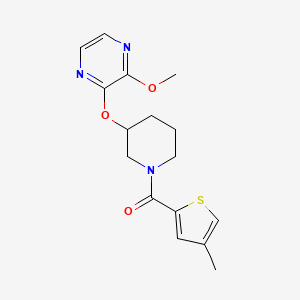
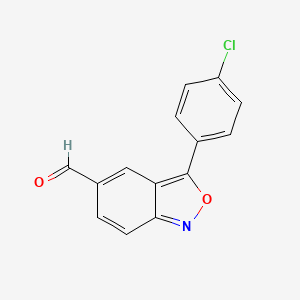
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)

![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
